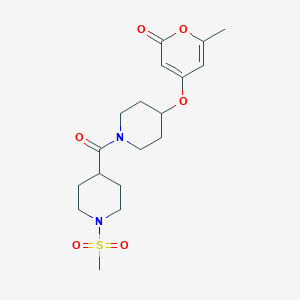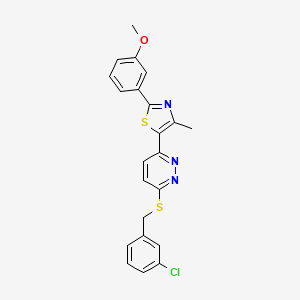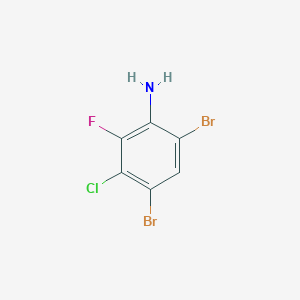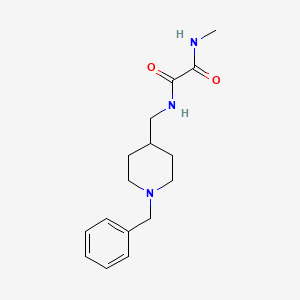
2-(2,3-Difluorophenyl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds is a topic of interest due to their potential applications in various fields, including materials science. In the first paper, a novel fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), was synthesized. The process involved the coupling of 3′,5′-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . In the second paper, the synthesis of 2-phenylperfluoropropene and its addition product, 1,1,1,3,3,3-hexafluoro-2-phenylpropane, was achieved from 1,1,1-trifluoroacetophenone using sodium chlorodifluoroacetate and triphenylphosphine in dimethylformamide. The reaction conditions were optimized, and the formation of the olefin and the addition product was studied over a range of temperatures and time .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of fluorine atoms, which significantly influence the physical and chemical properties of the molecules. The presence of trifluoromethyl groups and the fluorinated ethane segment in the diamine monomer from the first paper suggests a highly stable and rigid molecular structure, which is beneficial for the synthesis of high-performance polymers . The second paper does not provide detailed molecular structure analysis, but the synthesis of the fluorinated olefin and its addition product indicates a focus on the introduction of fluorine atoms to enhance the properties of the phenylpropane derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these fluorinated compounds are complex and require careful optimization of conditions. The first paper describes a multi-step synthesis involving coupling and reduction reactions, which are critical for the formation of the diamine monomer . The second paper focuses on the optimization of the reaction conditions for the synthesis of the olefin and its addition product, indicating that temperature and time are crucial factors affecting the yield and purity of the products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their fluorinated structures. The novel fluorinated polyimides derived from the diamine monomer in the first paper exhibit good solubility in polar organic solvents and have excellent thermal stability, as indicated by their high glass transition temperatures and thermal degradation points. They also demonstrate outstanding mechanical properties, such as tensile strength and elongation at breakage . The second paper does not provide specific details on the physical and chemical properties of the synthesized olefin and addition product, but the incorporation of fluorine atoms is generally known to enhance the stability and reactivity of organic compounds .
Applications De Recherche Scientifique
Selective Hydrogenation and Catalysis
Selective Hydrogenation of Acetophenone : A study explored the use of supercritical CO2 as a reaction medium for the selective hydrogenation of acetophenone to 1-phenylethanol, highlighting its benefits in pharmaceutical and food industries. Supercritical carbon dioxide is favored for its non-toxic, non-flammable, and environmentally benign properties, offering an efficient alternative to traditional organic solvents (More & Yadav, 2018).
Solvent Effects in Hydrogenation : Another study investigated the effects of different solvents on the hydrogenation process of acetophenone over Rh/Al2O3 and Rh/C catalysts, underlining the importance of solvent properties such as hydrogen-bond-donation and -acceptance capabilities. This research emphasizes the role of water as a functional solvent for achieving high selectivity towards 1-phenylethanol (Yoshida et al., 2015).
Fluorination and Chemical Synthesis
- Microwave-Assisted Fluorination : A novel method for the fluorination of 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones using microwave assistance was developed, showcasing an efficient and environmentally friendly approach to introducing fluorine into organic molecules. This technique reduces reaction times and solvent consumption, offering a valuable tool for synthetic chemists (Thvedt et al., 2009).
Material Science and Organic Electronics
- Synthesis of N-Type Semiconductors : Research into the synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups resulted in new n-type semiconductors. These materials are promising for organic field-effect transistors and nonvolatile memory elements, demonstrating the intersection of organic synthesis and electronic device fabrication (Facchetti et al., 2004).
Biosynthesis and Environmental Technology
- Biosynthesis of 2-Phenylethanol : A study on the biosynthesis of 2-phenylethanol through the phenylpyruvate pathway by Enterobacter sp. highlighted a sustainable approach for producing this valuable chemical from renewable resources. This research offers insights into using microorganisms for the eco-friendly production of chemicals widely used in industries (Zhang et al., 2014).
Propriétés
IUPAC Name |
2-(2,3-difluorophenyl)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-8-4-7-11(14(12)16)9-13(17)10-5-2-1-3-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZOLUCMKQYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Difluorophenyl)-1-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)
![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)
![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)
![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)



![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)
![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)
![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)